Enantiomeric Resolution Capability: Racemic Form Enables Preferential Crystallization Yielding Both Enantiomers at ≥90% Optical Purity
The racemic form of the target compound, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid, exhibits conglomerate behavior at room temperature, enabling optical resolution by preferential crystallization—a property not shared by most mono-substituted serine analogs. Using cinchonidine as a resolving agent, optically pure (S)- and (R)-2 were obtained in yields of approximately 70% (based on half the starting racemate). Subsequent preferential crystallization of the racemate itself, without chiral resolving agent, yielded (S)- and (R)-enantiomers with optical purities of approximately 90%, which were upgraded to full optical purity by recrystallization [1]. In contrast, O-benzyl-L-serine is commercially supplied as a single enantiomer and cannot undergo analogous racemate-based resolution. BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a common LAT1 inhibitor comparator, is achiral and lacks this differential capability [2].
| Evidence Dimension | Optical purity achievable via preferential crystallization of racemate |
|---|---|
| Target Compound Data | 90–97% enantiomeric excess (ee) for (R)- and (S)-enantiomers after preferential crystallization and recrystallization |
| Comparator Or Baseline | O-Benzyl-L-serine: single enantiomer only, no racemate resolution possible; BCH: achiral, no enantiomeric resolution applicable |
| Quantified Difference | Target compound uniquely enables both enantiomers from a single racemic starting material at ≥90% ee; comparators lack this synthetic flexibility |
| Conditions | Preferential crystallization at room temperature; racemate examined via melting point, solubility, IR spectrum, and binary/ternary phase diagrams (Shiraiwa et al., 2002) |
Why This Matters
For procurement decisions in asymmetric synthesis or PROTAC linker design, the ability to access both enantiomers through one racemate simplifies supply chains and reduces cost compared to purchasing two separate enantiopure building blocks.
- [1] Shiraiwa T, Suzuki M, Sakai Y, Nagasawa H, Takatani K, Noshi D, Yamanashi K. Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chem Pharm Bull. 2002;50(10):1362–1366. DOI: 10.1248/cpb.50.1362. View Source
- [2] Kim CS, et al. BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid): a classic system L amino acid transport inhibitor. BCH is an achiral, constrained amino acid analog. View Source
